N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(3-fluorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(3-fluorophenyl)ethanediamide is a useful research compound. Its molecular formula is C22H27FN4O2 and its molecular weight is 398.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonistic Effects on Neurokinin-1 Receptor
Research on neurokinin-1 (NK1) receptor antagonists highlights the development of orally active compounds with potential efficacy in treating emesis and depression. The study by Harrison et al. (2001) introduces a water-soluble NK1 receptor antagonist that shows high effectiveness in pre-clinical tests for clinical efficacy in emesis and depression, suggesting the potential application of similar compounds in neuroscience and pharmacology (Harrison et al., 2001).
Metabolite Analysis in Drug Research
Borel et al. (2011) discuss the metabolism of LY654322, a growth hormone secretagogue, leading to an unusual metabolite formation. This research indicates the importance of understanding the metabolic pathways and potential metabolites of new chemical entities, which can be crucial in drug development and toxicology studies (Borel et al., 2011).
Supramolecular Chemistry and Molecular Interactions
Gomes et al. (2011) explore the crystal structures and supramolecular arrangements of iminopyrrole derivatives, showcasing the role of electron-withdrawing substituents in forming dimers and extended networks through hydrogen bonding. This study highlights the application of similar compounds in the field of crystal engineering and supramolecular chemistry (Gomes et al., 2011).
Orexin Receptor Mechanisms in Eating Disorders
Piccoli et al. (2012) investigate the role of orexin-1 receptor mechanisms in compulsive food consumption, offering insights into the neurobiological underpinnings of binge eating and potential therapeutic targets. This research could inform studies on the neuromodulatory effects of related compounds in treating eating disorders (Piccoli et al., 2012).
Fluorescence and Metal Ion Sensing
Hong et al. (2012) develop fluoroionophores based on diamine-salicylaldehyde derivatives, examining their spectral diversity and metal ion sensing capabilities. Such studies demonstrate the potential use of structurally similar compounds in developing fluorescent probes and sensors for metal ion detection (Hong et al., 2012).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(3-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-26(2)19-10-8-16(9-11-19)20(27-12-3-4-13-27)15-24-21(28)22(29)25-18-7-5-6-17(23)14-18/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZWDJIIJBEURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.